BenchChemオンラインストアへようこそ!

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester

medicinal chemistry piperazine isostere scaffold design

Procure this achiral 3,6-diazabicyclo[3.1.1]heptane scaffold with exclusive N3-Cbz protection to achieve orthogonal deprotection of two nitrogen atoms. The benzyl ester withstands acidic conditions that would cleave Boc groups, allowing late-stage diversification of acid-sensitive N6 functionalities. Unlike chiral [3.2.0] isomers, this achiral core eliminates enantiomeric variability and streamlines QC. Matches the substitution pattern of high-affinity μ-opioid ligands (Ki~2.7 nM). Essential for medicinal chemistry programs replacing piperazine with a conformationally restricted, lipophilicity-neutral isostere.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B8190358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1C2CN(CC1N2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-13(15-7-11-6-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
InChIKeyHEONTHYRKNMFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester: Core Scaffold and Synthetic Utility


3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester (CAS 2482890-05-9) is a monoprotected bridged bicyclic diamine building block. The 3,6-diazabicyclo[3.1.1]heptane core is a recognized achiral piperazine isostere [1]. Its calculated lipophilicity (cLogP) is comparable to that of piperazine, making it an attractive scaffold for medicinal chemistry programs that seek conformational restriction without introducing chirality [1]. The benzyl ester (Cbz) protection at the N3 position enables orthogonal deprotection strategies relative to acid-labile protecting groups commonly used on the N6 nitrogen .

Why 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester Cannot Be Freely Substituted by In-Class Building Blocks


The 3,6-diazabicyclo[3.1.1]heptane scaffold exists in two regioisomeric forms (N3- vs N6-substituted) and multiple protection states. Simply interchanging the benzyl ester with a tert-butyl carbamate (Boc) or a free amine abolishes the orthogonal protection strategy required for sequential functionalization of the two nitrogen atoms [1]. The achiral nature of the [3.1.1] ring system also differentiates it from the chiral [3.2.0] isomer; using the wrong scaffold would necessitate chiral separation and introduce enantiomeric variability into downstream biological data [2].

Quantitative Differentiation Evidence for 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester


Achiral Scaffold Advantage Over Chiral [3.2.0] Analogs

The 3,6-diazabicyclo[3.1.1]heptane ring system is intrinsically achiral, unlike the 3,6-diazabicyclo[3.2.0]heptane scaffold which possesses stereogenic centers. This eliminates the need for chiral resolution or enantioselective synthesis when used as a piperazine replacement. In contrast, the chiral [3.2.0] analog (e.g., benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, CAS 370881-43-9) requires enantiomer separation and testing, adding synthetic complexity [1].

medicinal chemistry piperazine isostere scaffold design

Orthogonal Protection Strategy: Cbz vs. Boc Monoprotected Intermediates

The N3-benzyl ester (Cbz) protecting group is orthogonal to the N6-tert-butyl carbamate (Boc) commonly used in the literature. The Cbz group is cleaved by hydrogenolysis (H₂/Pd-C), while the Boc group requires acidic conditions (TFA or HCl). This orthogonality is critical for sequential functionalization of the two nitrogen atoms. In the 2012 Tetrahedron Letters synthesis, the N6-Boc monoprotected intermediate 2e was prepared in seven steps; the N3-Cbz analog 2d would provide the reverse orthogonality for applications where the N6 position must be deprotected first [1].

orthogonal deprotection synthetic intermediate protecting group strategy

Lipophilicity Parity with Piperazine Confirmed by cLogP Calculation

cLogP calculations on fluoroquinolone-derived analogs demonstrate that the 3,6-diazabicyclo[3.1.1]heptane core confers lipophilicity comparable to that of piperazine. In contrast, the 3,8-diazabicyclo[3.2.1]octane scaffold (3a) increases cLogP relative to piperazine when incorporated into a fluoroquinolone analog (compare 2b vs. 3b in the original publication) [1]. This neutrality in lipophilicity minimizes pharmacokinetic perturbation when replacing piperazine in drug candidates, unlike alternative bridged scaffolds that elevate logP.

lipophilicity piperazine isostere drug design

Regioisomeric Precision: N3- vs. N6-Substitution Control

The target compound is N3-protected exclusively, leaving the N6 amine free for further derivatization. This contrasts with 6-benzyl-3,6-diazabicyclo[3.1.1]heptane (CAS 1312555-06-8), in which the benzyl group is attached to N6, blocking that position. In opioid receptor ligand SAR studies on 3,6-diazabicyclo[3.1.1]heptanes, the N3-arylpropenyl / N6-propionyl substitution pattern showed distinct pharmacological profiles from the reversed N6-arylpropenyl / N3-propionyl arrangement [1]. The identity of the monoprotected regioisomer therefore dictates the final substitution pattern of the drug candidate and cannot be assumed interchangeable.

regioselectivity building block nitrogen functionalization

Procurement-Relevant Application Scenarios for 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester


Synthesis of N6-Functionalized 3,6-Diazabicyclo[3.1.1]heptane Libraries with Acid-Sensitive Payloads

When the desired final compound requires acid-labile functional groups (e.g., acetals, silyl ethers, or certain heterocycles) at the N6 position, the N3-Cbz protection strategy becomes essential. The Cbz group is removed under neutral hydrogenolysis conditions (H₂, Pd-C) that are compatible with these acid-sensitive moieties, whereas the more common N6-Boc intermediate would require TFA or HCl, which could degrade such groups [1]. This directly enables library diversification that would be inaccessible using Boc-protected building blocks.

Medicinal Chemistry Piperazine Replacement with Lipophilicity Control

In lead optimization programs aiming to replace a piperazine ring with a conformationally restricted analog, the 3,6-diazabicyclo[3.1.1]heptane scaffold offers the unique advantage of maintaining similar lipophilicity to piperazine, unlike other bridged alternatives that increase logP [1]. The Cbz-protected form allows introduction of the [3.1.1] core at the N3 position while retaining a free N6 for late-stage diversification, making it a strategic building block for structure-activity relationship (SAR) exploration.

Opioid Receptor Ligand Synthesis Requiring Defined N3/N6 Substitution

Literature precedent demonstrates that the 3,6-diazabicyclo[3.1.1]heptane core supports high-affinity μ-opioid receptor ligands (Ki as low as 2.7 nM) when functionalized with the correct N3/N6 regioisomeric pattern [1]. The N3-Cbz intermediate provides unambiguous regiochemical control, ensuring that the final N3 substituent is introduced first, followed by deprotection and functionalization at N6—matching the substitution pattern of the most potent compounds in the series (3Bb, Ki = 2.7 nM at μ-receptor) [2].

Achiral Building Block Procurement for GMP-Relevant Synthesis

For pharmaceutical development programs that ultimately require scalable, non-chiral processes, the achiral nature of the [3.1.1] core eliminates the regulatory and analytical burden associated with enantiomeric purity monitoring throughout the synthesis [1]. Procuring the achiral [3.1.1] Cbz intermediate, rather than a chiral [3.2.0] analog, simplifies quality control and reduces the risk of batch-to-batch stereochemical variability.

Quote Request

Request a Quote for 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.